1-[2-Chloro-4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethanamine;dihydrochloride 1-[2-Chloro-4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethanamine;dihydrochloride
Brand Name: Vulcanchem
CAS No.: 2375260-57-2
VCID: VC7330440
InChI: InChI=1S/C12H13ClN2S.2ClH/c1-7(14)10-4-3-9(5-11(10)13)12-8(2)15-6-16-12;;/h3-7H,14H2,1-2H3;2*1H
SMILES: CC1=C(SC=N1)C2=CC(=C(C=C2)C(C)N)Cl.Cl.Cl
Molecular Formula: C12H15Cl3N2S
Molecular Weight: 325.68

1-[2-Chloro-4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethanamine;dihydrochloride

CAS No.: 2375260-57-2

Cat. No.: VC7330440

Molecular Formula: C12H15Cl3N2S

Molecular Weight: 325.68

* For research use only. Not for human or veterinary use.

1-[2-Chloro-4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethanamine;dihydrochloride - 2375260-57-2

Specification

CAS No. 2375260-57-2
Molecular Formula C12H15Cl3N2S
Molecular Weight 325.68
IUPAC Name 1-[2-chloro-4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethanamine;dihydrochloride
Standard InChI InChI=1S/C12H13ClN2S.2ClH/c1-7(14)10-4-3-9(5-11(10)13)12-8(2)15-6-16-12;;/h3-7H,14H2,1-2H3;2*1H
Standard InChI Key XQKMYMPULBCYSP-UHFFFAOYSA-N
SMILES CC1=C(SC=N1)C2=CC(=C(C=C2)C(C)N)Cl.Cl.Cl

Introduction

Chemical Identity and Structural Analysis

Molecular Architecture

The compound features a phenyl ring substituted at position 2 with a chlorine atom and at position 4 with a 4-methyl-1,3-thiazol-5-yl group. The ethanamine side chain at position 1 of the phenyl ring is protonated as a dihydrochloride salt . Key structural components include:

  • Thiazole ring: A five-membered heterocycle containing sulfur and nitrogen atoms, substituted with a methyl group at position 4.

  • Chlorophenyl group: Enhances lipophilicity and influences electronic properties.

  • Ethanamine backbone: Provides a primary amine functional group critical for salt formation and potential bioactivity.

Table 1: Molecular Properties

PropertyValueSource
Molecular FormulaC₁₃H₁₅ClN₂S·2HClCalculated
Molecular Weight355.7 g/molCalculated
IUPAC Name1-[2-chloro-4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethanamine dihydrochlorideSystematic

Synthesis and Derivative Pathways

Key Synthetic Routes

Although direct synthesis data for this compound is unavailable, analogous structures suggest a multi-step approach:

  • Thiazole Formation: Cyclocondensation of thiourea derivatives with α-halo ketones to construct the 4-methylthiazole ring .

  • Phenyl Substitution: Suzuki-Miyaura coupling or nucleophilic aromatic substitution to introduce the thiazole and chloro groups .

  • Amine Functionalization: Reductive amination or Gabriel synthesis to install the ethanamine side chain .

  • Salt Formation: Treatment with hydrochloric acid to yield the dihydrochloride .

Structural Modifications

Modifications to the thiazole (e.g., varying methyl group position) or phenyl ring (e.g., replacing chlorine with other halogens) could alter bioavailability and target binding. For example, 1-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]ethanamine dihydrochloride (PubChem CID 16277541) demonstrates how thiazole substitution patterns influence physicochemical properties .

Physicochemical and Pharmacokinetic Properties

Solubility and Stability

  • Solubility: The dihydrochloride salt improves water solubility compared to the free base, critical for formulation .

  • LogP: Estimated at ~2.1 (clogP), balancing lipophilicity for membrane permeability and aqueous compatibility .

  • pKa: The amine group (pKa ~9.5) and thiazole nitrogen (pKa ~2.7) dictate ionization states across physiological pH .

Table 2: Predicted ADME Properties

ParameterPredictionBasis
Oral BioavailabilityModerate (30–50%)LogP and molecular weight
Plasma Protein BindingHigh (>90%)Aromatic and thiazole moieties
Metabolic StabilitySusceptible to CYP3A4 oxidationThiazole and amine groups

Hypothetical Biological Activity

Target Engagement

The structural similarity to 1-(4-(4-methylthiazol-5-yl)phenyl)ethanamine (PubChem CID 122423107) suggests potential interactions with:

  • G protein-coupled receptors (GPCRs): Amine-containing compounds often target adrenergic or serotonin receptors .

  • Kinase inhibition: Thiazole derivatives are known kinase inhibitors, e.g., dasatinib analogs .

Therapeutic Implications

  • Oncology: Thiazole moieties in compounds like dabrafenib highlight roles in targeting BRAF mutations .

  • Central Nervous System (CNS): Aminoethyl groups may enable blood-brain barrier penetration for neurological applications .

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